N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide
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Overview
Description
N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide is a chemical compound with the molecular formula C12H11ClN2O3S. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide typically involves the reaction of 4-chlorophenol with 3-bromo-4-nitropyridine N-oxide, followed by reduction of the nitro group to an amino group. The final step involves the reaction with methanesulfonyl chloride to form the desired sulfonamide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives .
Scientific Research Applications
N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide: Known for its unique sulfonamide group and pyridine ring structure.
N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide: Another sulfonamide with different substituents and biological activities.
Pyridinic analogues of nimesulide: These compounds share structural similarities but differ in their pharmacological profiles.
Uniqueness
This compound is unique due to its specific combination of a chlorophenoxy group and a pyridine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
180194-80-3 |
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Molecular Formula |
C12H11ClN2O3S |
Molecular Weight |
298.75 g/mol |
IUPAC Name |
N-[3-(4-chlorophenoxy)pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C12H11ClN2O3S/c1-19(16,17)15-11-6-7-14-8-12(11)18-10-4-2-9(13)3-5-10/h2-8H,1H3,(H,14,15) |
InChI Key |
KUEAEXWZVKGDAE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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